2-Benzylsulfanyl-1-oxidopyridin-1-ium is a heterocyclic compound that belongs to the class of pyridine derivatives featuring a sulfur atom in its structure. The compound is characterized by the presence of a benzylsulfanyl group and an oxidopyridinium moiety, which contributes to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 218.27 g/mol.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the categories of heterocycles and sulfur-containing compounds. It has garnered interest in medicinal chemistry due to its potential pharmacological applications.
The synthesis of 2-Benzylsulfanyl-1-oxidopyridin-1-ium typically involves several steps:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity.
The molecular structure of 2-Benzylsulfanyl-1-oxidopyridin-1-ium can be represented as follows:
C1=CC(=C(N=C1)[S]C2=CC=CC=C2)O
2-Benzylsulfanyl-1-oxidopyridin-1-ium participates in various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity or different chemical properties.
The mechanism of action for 2-Benzylsulfanyl-1-oxidopyridin-1-ium involves several pathways:
Experimental studies are necessary to elucidate the precise biochemical pathways affected by this compound.
Relevant data regarding its reactivity profile can be obtained through standard chemical characterization techniques such as NMR spectroscopy and mass spectrometry.
The potential applications of 2-Benzylsulfanyl-1-oxidopyridin-1-ium include:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5